molecular formula C9H12F2N3Na2O8P B601145 Gemcitabine monophosphate CAS No. 116371-67-6

Gemcitabine monophosphate

Katalognummer: B601145
CAS-Nummer: 116371-67-6
Molekulargewicht: 405.16 g/mol
InChI-Schlüssel: YOWQXAMQHWESCE-RBECAVKOSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gemcitabine monophosphate is synthesized from gemcitabine through phosphorylation. The initial step involves the phosphorylation of gemcitabine by deoxycytidine kinase to form this compound . This reaction typically occurs under physiological conditions within cells, but it can also be replicated in vitro using purified enzymes and appropriate substrates.

Industrial Production Methods

Industrial production of this compound involves the chemical synthesis of gemcitabine followed by its enzymatic phosphorylation. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions

Gemcitabine monophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Enhanced Drug Delivery Systems

Recent advancements have integrated gemcitabine monophosphate into innovative drug delivery systems:

  • Hybrid Nanoparticles : Research has demonstrated that inorganic-organic hybrid nanoparticles loaded with this compound can selectively deliver high concentrations of the drug to tumor sites. These nanoparticles have shown superior antitumor efficacy compared to free gemcitabine, particularly in pancreatic cancer models. The nanoparticles facilitate enhanced cellular uptake independent of nucleoside transporters, thus mitigating resistance mechanisms associated with traditional therapies .
  • Nanoliposomes : Studies indicate that this compound can be formulated into pegylated liposomes, which improve the pharmacokinetics and biodistribution of the drug. This formulation has been associated with increased therapeutic indices and reduced systemic toxicity .

Table 1: Summary of Clinical Trials Involving this compound

StudyPopulationInterventionOutcome
ESPAC-3 Trial1088 patients with resected pancreatic cancerGemcitabine vs. fluorouracilNo significant difference in overall survival (23.6 months vs. 23.0 months)
NUC-1031 Phase I/II StudyPatients with advanced pancreatic cancerProTide technology incorporating gemcitabine analoguesSignificant reduction in tumor volumes; improved activation independent of deoxycytidine kinase
GMP-IOH-NP StudyPancreatic ductal adenocarcinoma modelsHybrid nanoparticles loaded with this compoundHigher antitumor efficacy compared to free gemcitabine; reduced liver toxicity

Synergistic Effects

This compound has been shown to exhibit synergistic effects when combined with other therapeutic agents:

  • Combination Therapies : GMP enhances the efficacy of various chemotherapeutic agents when used in combination, such as with cetuximab in functionalized nanoparticles, leading to improved outcomes in resistant pancreatic tumors .
  • Antibody-Drug Conjugates : The incorporation of this compound into antibody-drug conjugate formulations has been explored as a strategy to target specific cancer cells more effectively while minimizing off-target effects .

Biologische Aktivität

Gemcitabine monophosphate (dFdCMP) is a key metabolite of gemcitabine, a nucleoside analog widely used in cancer therapy. Understanding its biological activity is crucial for optimizing its therapeutic efficacy and overcoming resistance mechanisms in various cancers. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Gemcitabine is initially phosphorylated by deoxycytidine kinase (dCK) to form this compound. This compound is further phosphorylated to produce gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), which are responsible for its antitumor effects. The mechanism involves:

  • Incorporation into DNA : dFdCTP competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to chain termination and subsequent apoptosis of malignant cells .
  • Inhibition of Ribonucleotide Reductase : dFdCDP inhibits ribonucleotide reductase, reducing dCTP levels, which enhances the incorporation of dFdCTP into DNA .

Biological Activity in Cancer Models

Research has demonstrated that this compound exhibits significant biological activity, particularly in cancer cell lines deficient in dCK. For instance:

  • Prodrug Development : A study reported the synthesis of a gemcitabine phosphoramidate prodrug that effectively delivered dFdCMP intracellularly, showing enhanced activity against dCK-deficient cancer cells compared to gemcitabine itself . This indicates that this compound can bypass resistance mechanisms associated with dCK deficiency.

Case Studies and Clinical Findings

Several clinical studies have highlighted the importance of genetic factors influencing the efficacy of gemcitabine and its metabolites:

  • ENT1 Expression : A study involving pancreatic cancer patients indicated that those with high expression levels of the equilibrative nucleoside transporter 1 (ENT1) had significantly longer survival rates when treated with gemcitabine compared to those with low ENT1 expression (median survival 25.7 months vs. 8.5 months; P<0.001) .
  • CDA Polymorphisms : Another study found that patients with specific polymorphisms in the cytidine deaminase (CDA) gene showed varying responses to gemcitabine treatment, suggesting that genetic profiling could guide personalized therapy .

Data Table: Summary of Key Studies on this compound

Study ReferenceCancer TypeKey FindingsSurvival Impact
Giovannetti et al. (2006) Pancreatic CancerHigh ENT1 expression correlated with longer survivalMedian survival 25.7 vs. 8.5 months
Vasile et al. (2006) NSCLCCDA polymorphisms influenced response ratesResponse rate 52.4% vs. 20%
Duxbury et al. (2006) Bladder CancerHigher DCK expression linked to better outcomesNot specified

Enhanced Therapeutic Strategies

Recent advancements have focused on improving the delivery and efficacy of this compound:

  • Nanoparticle Delivery Systems : Research on inorganic-organic hybrid nanoparticles loaded with gemcitabine has shown improved cellular uptake and reduced toxicity, enhancing therapeutic outcomes .
  • Combination Therapies : Studies have explored the co-delivery of this compound with siRNA targeting vascular endothelial growth factor (VEGF), resulting in significant tumor growth inhibition with minimal toxicity .

Eigenschaften

CAS-Nummer

116371-67-6

Molekularformel

C9H12F2N3Na2O8P

Molekulargewicht

405.16 g/mol

IUPAC-Name

disodium;[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate

InChI

InChI=1S/C9H12F2N3O7P.2Na.H2O/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;;1H2/q;2*+1;/p-2/t4-,6-,7-;;;/m1.../s1

InChI-Schlüssel

YOWQXAMQHWESCE-RBECAVKOSA-L

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F

Isomerische SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+]

Kanonische SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+]

Aussehen

White to Off-White Solid

melting_point

>164°C

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

2’,2’-difluorodeoxycytidine Monophosphate;  Gemcitabine 5’-phosphate;  2'-Deoxy-2',2'-difluoro-5'-cytidylic acid;  ZM 241385

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.